N-(3,4-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC10862394
Molecular Formula: C22H21Cl2N3
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21Cl2N3 |
|---|---|
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | (E)-1-(3,4-dichlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C22H21Cl2N3/c23-21-9-8-17(14-22(21)24)15-25-27-12-10-26(11-13-27)16-19-6-3-5-18-4-1-2-7-20(18)19/h1-9,14-15H,10-13,16H2/b25-15+ |
| Standard InChI Key | WPNYFRYAGLBHFJ-MFKUBSTISA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=C(C=C4)Cl)Cl |
| SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=C(C=C4)Cl)Cl |
Introduction
N-(3,4-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a synthetic organic compound with the CAS number 306951-91-7. It is primarily used for research and development purposes under the supervision of technically qualified individuals. The compound is known for its specific chemical structure, which includes a piperazine ring linked to a dichlorobenzylidene group and a naphthylmethyl group.
Synthesis and Preparation
While specific synthesis details for N-(3,4-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine are not widely documented, compounds with similar structures often involve reactions that form the piperazine ring and attach the benzylidene and naphthylmethyl groups through condensation or alkylation reactions. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed with high purity.
Hazard and Safety Information
N-(3,4-Dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine poses several hazards, as outlined in its safety data sheet:
-
Skin Irritation: Category 2, causing inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.
-
Eye Irritation: Category 2A, leading to redness, pain, or severe eye damage.
-
Respiratory System: Specific target organ toxicity, single exposure (Category 3), causing irritation of the lungs and respiratory system.
First aid measures include immediate removal of contaminated clothing, flushing affected areas with water, and seeking medical aid if necessary .
Research and Development Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume